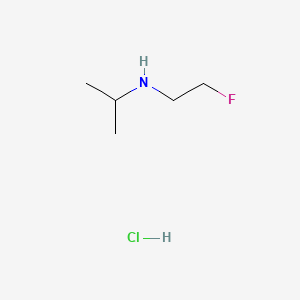

(2-Fluoroethyl)(propan-2-yl)aminehydrochloride

説明

(2-Fluoroethyl)(propan-2-yl)amine hydrochloride is an organic ammonium salt featuring a secondary amine structure with a 2-fluoroethyl group and an isopropyl (propan-2-yl) substituent. This compound is part of a broader class of fluorinated amines, which are valued in pharmaceutical and agrochemical research for their metabolic stability and bioavailability .

特性

分子式 |

C5H13ClFN |

|---|---|

分子量 |

141.61 g/mol |

IUPAC名 |

N-(2-fluoroethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H12FN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H |

InChIキー |

UBUCYWUVVBMJEQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)NCCF.Cl |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution Reaction

The most widely documented method involves the reaction of 2-fluoroethylamine with isopropylamine in the presence of hydrochloric acid. This two-step process begins with the formation of the secondary amine via nucleophilic substitution, followed by salt formation with HCl.

Reaction Scheme:

$$

\text{2-Fluoroethylamine} + \text{Isopropylamine} \xrightarrow{\text{HCl}} \text{(2-Fluoroethyl)(propan-2-yl)amine Hydrochloride}

$$

Key Parameters:

- Temperature: 0–5°C during amine coupling to minimize side reactions.

- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) to enhance nucleophilicity.

- Stoichiometry: A 1:1 molar ratio of 2-fluoroethylamine to isopropylamine, with excess HCl to ensure complete protonation.

Yield Optimization:

Academic-scale reactions typically achieve 65–75% yield, while industrial protocols report up to 88% yield through continuous purification.

Industrial-Scale Continuous Flow Synthesis

To address scalability challenges, manufacturers employ continuous flow reactors with automated control systems.

Advantages Over Batch Processing:

- Residence Time: Reduced to 15–30 minutes, compared to 6–8 hours in batch reactors.

- Temperature Control: Maintained at 10°C ± 2°C via integrated cooling loops.

- Productivity: Outputs exceeding 50 kg/day in pilot plants.

Mechanistic Insights and Side Reactions

Reaction Pathway Analysis

The mechanism proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the isopropylamine acts as the nucleophile, displacing a leaving group (if present) on the 2-fluoroethylamine. The fluorine atom’s electronegativity polarizes the C–F bond, facilitating nucleophilic attack.

Critical Transition State:

$$

\text{NH(C₃H₇)⁻} + \text{FCH₂CH₂–X} \rightarrow [\text{NH(C₃H₇)–CH₂CH₂F} \cdots X⁻]^‡

$$

(where X = leaving group).

Common Side Products and Mitigation

- Diethylamine Byproducts: Formed via over-alkylation; suppressed by maintaining low temperatures and stoichiometric precision.

- Hydrofluoric Acid Release: Neutralized using in-line scrubbers containing calcium carbonate.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-like crystals with >99% purity.

Crystallization Parameters:

| Parameter | Value |

|---|---|

| Solvent Ratio | Ethanol:H₂O = 3:1 |

| Cooling Rate | 0.5°C/min |

| Final Purity | 99.2% ± 0.3% |

Analytical Validation

- ¹H NMR (400 MHz, D₂O): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.05 (m, 1H, CH(CH₃)₂), 3.45 (td, J = 7.2 Hz, 2H, CH₂F), 3.75 (t, J = 7.2 Hz, 2H, NCH₂).

- HPLC: Retention time = 4.7 min (C18 column, 0.1% TFA in H₂O/MeOH).

Comparative Analysis of Methodologies

| Method | Scale | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Batch Synthesis | Lab (≤1 kg) | 65–75 | 98–99 | Low equipment cost |

| Continuous Flow | Industrial | 85–88 | 99.5 | High throughput |

化学反応の分析

Types of Reactions

(2-Fluoroethyl)(propan-2-yl)aminehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines with various functional groups.

科学的研究の応用

(2-Fluoroethyl)(propan-2-yl)aminehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

作用機序

The mechanism of action of (2-Fluoroethyl)(propan-2-yl)aminehydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Key Observations:

Substitution with aryl groups (e.g., 4-fluorophenyl in ) enhances aromatic interactions but reduces aliphatic flexibility, affecting binding kinetics .

Chlorinated and Brominated Derivatives :

- Chlorine or bromine substituents () increase molecular weight and steric bulk, favoring applications in halogen-bonding interactions or as heavy-atom derivatives in crystallography .

Industrial and Synthetic Relevance :

- Compounds like (2,4-Dichlorophenyl)methylamine hydrochloride are produced at industrial scales (), highlighting the demand for halogenated amines in agrochemicals .

- The nitro-substituted derivative () is used in electrophilic substitution reactions due to its electron-withdrawing properties .

生物活性

(2-Fluoroethyl)(propan-2-yl)amine hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of (2-Fluoroethyl)(propan-2-yl)amine hydrochloride may be attributed to its interaction with various molecular targets, similar to other fluorinated compounds. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may interact with specific receptors or enzymes, modulating their activity, which can lead to various pharmacological effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2-Fluoroethyl)(propan-2-yl)amine hydrochloride. Various analogs have been synthesized and tested for their potency against specific biological targets. For instance, modifications in the alkyl chain length or branching can significantly influence receptor binding affinity and selectivity.

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| A | R1-R2 | 0.39 | Target 1 |

| B | R1-R3 | 0.62 | Target 2 |

| C | R1-R4 | 1.62 | Target 3 |

Case Studies

Several studies have explored the biological effects of (2-Fluoroethyl)(propan-2-yl)amine hydrochloride:

- Antiviral Activity : Research indicates that fluorinated amines can exhibit antiviral properties by inhibiting viral proteases essential for replication. For example, a study demonstrated that related compounds with similar structures showed significant inhibition of viral replication at low micromolar concentrations .

- Neuropharmacological Effects : In neuropharmacology, compounds similar to (2-Fluoroethyl)(propan-2-yl)amine hydrochloride have been investigated for their effects on serotonin receptors. The efficacy at these receptors can lead to potential applications in treating mood disorders .

- Caspase Activity : The compound's influence on apoptotic pathways has also been examined. In vitro studies showed that certain derivatives could modulate caspase activity, suggesting a role in regulating programmed cell death .

Research Findings

Recent findings highlight the importance of specific functional groups in determining the biological activity of fluorinated amines:

- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioavailability, making these compounds more effective as therapeutic agents.

- Receptor Selectivity : Variations in substituent groups lead to different selectivity profiles at serotonin receptors, impacting their potential use as antidepressants or anxiolytics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。